molecular formula C16H19NO3 B2408808 3-(5-ethylfuran-2-yl)-N-(4-methoxyphenyl)propanamide CAS No. 709002-25-5

3-(5-ethylfuran-2-yl)-N-(4-methoxyphenyl)propanamide

Cat. No.: B2408808
CAS No.: 709002-25-5
M. Wt: 273.332
InChI Key: MOOSDUWLEGHFOT-UHFFFAOYSA-N
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Description

3-(5-ethylfuran-2-yl)-N-(4-methoxyphenyl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 5-ethylfuran-2-yl group at the third carbon and a 4-methoxyphenyl group at the nitrogen terminus. The compound’s structural features suggest utility in medicinal chemistry, particularly in targeting biological pathways influenced by aromatic and heterocyclic motifs.

Properties

IUPAC Name

3-(5-ethylfuran-2-yl)-N-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-13-8-9-15(20-13)10-11-16(18)17-12-4-6-14(19-2)7-5-12/h4-9H,3,10-11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOSDUWLEGHFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-ethylfuran-2-yl)-N-(4-methoxyphenyl)propanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of Propanamide Moiety: The propanamide group can be attached through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3-(5-ethylfuran-2-yl)-N-(4-methoxyphenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Industrial Applications: Used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-ethylfuran-2-yl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Biological Activity/Notes Reference
3-(5-ethylfuran-2-yl)-N-(4-methoxyphenyl)propanamide 5-ethylfuran, 4-methoxyphenyl ~289.34* Not directly reported; inferred from analogues
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Thiazole, 4-fluorophenyl, furan ~330.35 Potent KPNB1 inhibition; anticancer activity
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) Benzothiazole, 4-methoxyphenyl ~312.38 Moderate cytotoxicity (U-87 glioblastoma)
N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)propanamide Diphenylpropyl, 4-methoxyphenyl 373.49 No direct activity reported; high lipophilicity
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide Naphthalene, hydrazide, 4-methoxyphenyl ~363.44 Antioxidant (1.4× ascorbic acid)

*Calculated based on molecular formula C₁₇H₁₉NO₃.

Metabolic and Physicochemical Properties

  • logP and Solubility :

    • The target compound’s predicted logP (~2.12, similar to ) suggests moderate lipophilicity, balancing bioavailability and CNS penetration .
    • Polar substituents (e.g., tetrazoles in ) improve solubility but may reduce membrane permeability .
  • Metabolic Stability :

    • Fluorinated or chlorinated derivatives (e.g., ) exhibit enhanced metabolic stability due to reduced cytochrome P450 susceptibility .

Biological Activity

3-(5-ethylfuran-2-yl)-N-(4-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a furan ring and a methoxy-substituted phenyl group. Its molecular formula is C15H17N1O2C_{15}H_{17}N_{1}O_{2} with a molecular weight of approximately 245.31 g/mol. The presence of the ethyl group on the furan ring and the methoxy group on the phenyl ring contributes to its distinct chemical properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological responses. Specific pathways involved can vary based on the application context, highlighting the need for further investigation into its pharmacodynamics .

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Anticonvulsant Activity : Preliminary studies suggest that derivatives of propanamide compounds exhibit anticonvulsant properties, potentially through modulation of neurotransmitter systems .
  • Antimicrobial Properties : The compound has been explored for its ability to inhibit microbial growth, making it a candidate for addressing resistant bacterial strains .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity and safety profile of this compound:

  • Anticonvulsant Studies : A quantitative structure–activity relationship (QSAR) study evaluated various derivatives, including propanamide analogs, for their anticonvulsant efficacy using models like the maximum electroshock seizure test (MES). The results indicated promising anticonvulsant activity with relatively low neurotoxicity compared to standard medications .
  • Antimicrobial Testing : In vitro assays have shown that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism appears to involve disruption of microbial cell membranes .
  • Inflammation Models : Research involving inflammatory models has indicated that this compound can reduce pro-inflammatory cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activities and Mechanisms

Activity Mechanism Reference
AnticonvulsantModulation of neurotransmitter systems
AntimicrobialDisruption of microbial cell membranes
Anti-inflammatoryReduction of pro-inflammatory cytokines

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